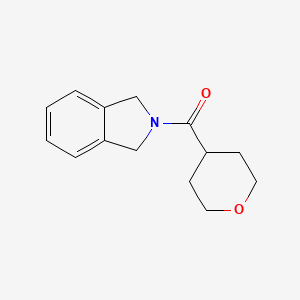
isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone, also known as ITM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ITM is a synthetic compound that can be produced through a specific synthesis method, and it has been found to have unique biochemical and physiological effects. In
作用機序
The mechanism of action of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone is not fully understood, but it has been found to interact with specific cellular targets. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to inhibit the activity of specific enzymes that are involved in cancer cell growth and inflammation. Additionally, isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to interact with specific receptors in the brain that are involved in neuroprotection.
Biochemical and Physiological Effects:
isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to protect neurons from damage in animal models of neurodegenerative diseases. These effects are thought to be due to the specific interactions of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone with cellular targets and receptors.
実験室実験の利点と制限
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be produced in large quantities through a reliable synthesis method. Additionally, isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to have unique biochemical and physiological effects, making it a promising compound for further research. However, there are also limitations to the use of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone in lab experiments. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone is a synthetic compound that may not accurately mimic the effects of natural compounds. Additionally, the mechanism of action of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone. One potential direction is to further explore its potential as an anticancer agent. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to inhibit the growth of cancer cells in vitro, but further studies are needed to determine its efficacy in vivo. Another potential direction is to explore its potential as a neuroprotective agent. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to protect neurons from damage in animal models, but further studies are needed to determine its efficacy in human models. Additionally, further studies are needed to fully understand the mechanism of action of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone and its potential interactions with other cellular targets.
合成法
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone can be synthesized through a multistep process that involves the reaction of two starting materials, 2-oxoindoline and tetrahydro-2H-pyran-4-ol. The reaction is catalyzed by a specific catalyst and occurs under specific conditions of temperature and pressure. The final product is purified through a series of steps to obtain the pure compound. This synthesis method has been found to be efficient and reliable, and it has been used to produce isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone for various scientific research applications.
科学的研究の応用
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1,3-dihydroisoindol-2-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(11-5-7-17-8-6-11)15-9-12-3-1-2-4-13(12)10-15/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLKPDUQYDHUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanopropyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2906508.png)
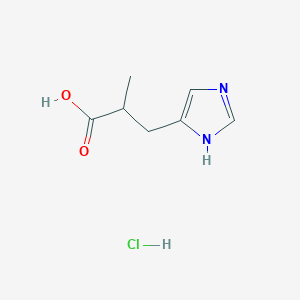
![2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2906511.png)
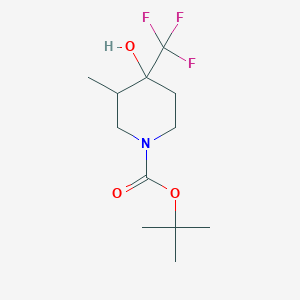
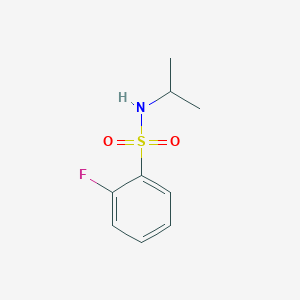
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2906516.png)
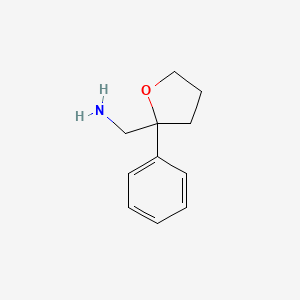



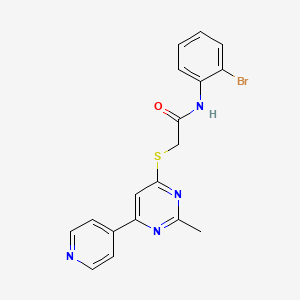

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)
